(1-Isobutylpyrrolidin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

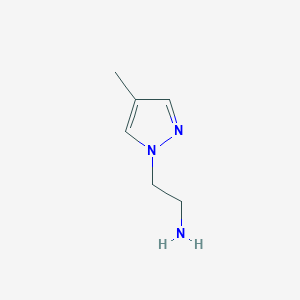

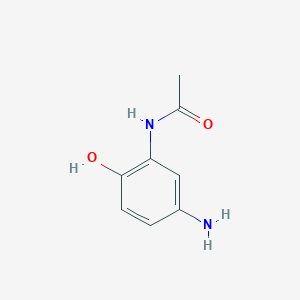

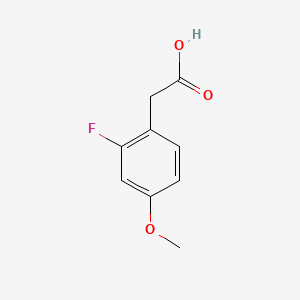

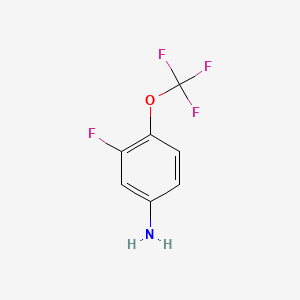

“(1-Isobutylpyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “isobutyl” indicates a four-carbon branch attached to the pyrrolidine ring, and “methanol” suggests the presence of a hydroxyl (-OH) group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the isobutyl and methanol groups attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolidine ring and the functional groups present. The methanol group (-OH) is a common site of reactivity in many compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could influence its solubility in different solvents .Scientific Research Applications

Biomimetic Chelating Ligand Precursors

(1-Isobutylpyrrolidin-3-yl)methanol and its derivatives may play a role in the synthesis of biomimetic chelating ligands. A related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, demonstrates the potential of these structures as precursors in the synthesis of such ligands, providing a pathway to mimic biological chelation processes and possibly influence metal ion transport and storage in synthetic systems (Gaynor et al., 2023).

Asymmetric Synthesis and Organocatalysis

The compound exhibits potential in asymmetric synthesis and organocatalysis. Bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol, related to (1-Isobutylpyrrolidin-3-yl)methanol, has been used as an efficient bifunctional organocatalyst for enantioselective Michael addition of malonate esters to nitroolefins, indicating that pyrrolidinemethanol structures can be pivotal in promoting enantioselectivity in synthetic organic reactions (Lattanzi, 2006).

Synthesis of Polyheterocyclic Compounds

(1-Isobutylpyrrolidin-3-yl)methanol derivatives could be involved in the construction of unique polyheterocyclic systems. For instance, a multicomponent reaction involving a similar structure, l-proline, resulted in the formation of nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles, demonstrating the versatility of pyrrolidine structures in synthesizing complex organic compounds with potential applications in material science and pharmaceuticals (Cao et al., 2019).

Methanol Synthesis Catalysis

Compounds structurally related to (1-Isobutylpyrrolidin-3-yl)methanol could have implications in catalysis, particularly in the synthesis of methanol. Research on methanol synthesis catalysts incorporating rare earth elements, which show structural resemblance to (1-Isobutylpyrrolidin-3-yl)methanol, has indicated improved catalytic performance due to the unique chemical and physical properties of these elements (Richard & Fan, 2018).

Coordination Compounds and Catalysis

The compound's derivatives could also be utilized in the synthesis of coordination compounds with potential applications in catalysis. For example, the synthesis of nickel complexes with bidentate N,O-type ligands, which are structurally similar to (1-Isobutylpyrrolidin-3-yl)methanol, demonstrated applications in the catalytic oligomerization of ethylene, highlighting the role these structures can play in industrial catalysis (Kermagoret & Braunstein, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[1-(2-methylpropyl)pyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-10-4-3-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWDHDUWKQHHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592197 |

Source

|

| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910442-13-6 |

Source

|

| Record name | 1-(2-Methylpropyl)-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)